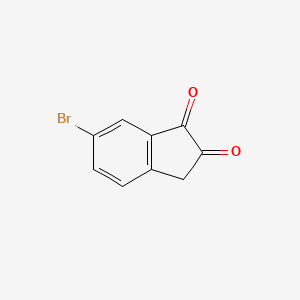
6-bromo-1H-indene-1,2(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a dione functional group at the 1st and 2nd positions of the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indene-1,2(3H)-dione typically involves the bromination of indene-1,2-dione. This can be achieved through the reaction of indene-1,2-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow bromination process, where indene-1,2-dione is continuously fed into a reactor along with bromine and the solvent. This method allows for better control over reaction conditions and higher yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1H-indene-1,2(3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione functional group to diol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products, such as carboxylic acids or quinones.
Reduction: Reduced forms like diols or alcohols.
Substitution: Substituted indene derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
6-bromo-1H-indene-1,2(3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-bromo-1H-indene-1,2(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and dione functional group play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-1H-indene-1,2(3H)-dione: Similar structure with a chlorine atom instead of bromine.
6-fluoro-1H-indene-1,2(3H)-dione: Similar structure with a fluorine atom instead of bromine.
6-iodo-1H-indene-1,2(3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-bromo-1H-indene-1,2(3H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and biological studies.
Eigenschaften
Molekularformel |
C9H5BrO2 |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
6-bromo-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5BrO2/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4H,3H2 |
InChI-Schlüssel |
PLOYTVNZYVFKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


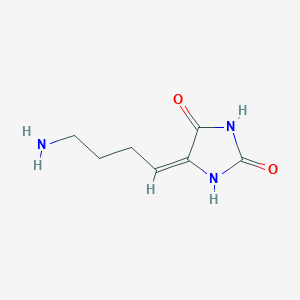



![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
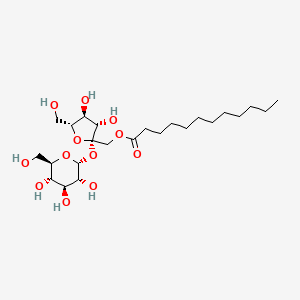




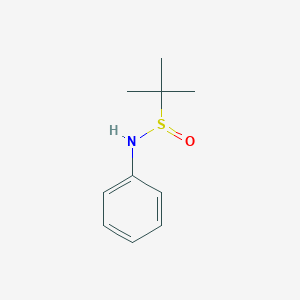

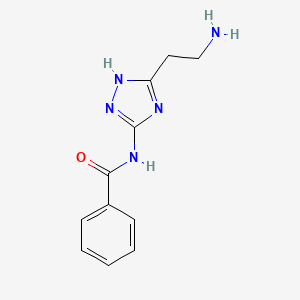
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
